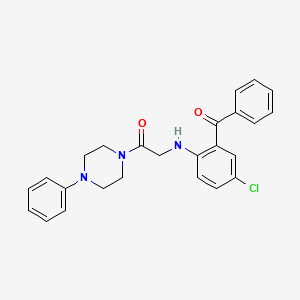![molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1](/img/structure/B1649726.png)
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anacardic acid diene is a polyunsaturated form of anacardic acid, a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale). This compound is known for its antibacterial, antioxidant, and anti-inflammatory properties. It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anacardic acid diene can be extracted from cashew nut shell liquid (CNSL) using solvents like hexane. The extraction process involves isolating the anacardic acids, which are then purified using chromatographic techniques . The chemical composition of CNSL varies depending on the method of extraction; natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols .
Industrial Production Methods: Industrial production of anacardic acid diene involves the extraction of CNSL from cashew nut shells, followed by purification and chemical modification. The process typically includes solvent extraction, chromatographic purification, and chemical modifications to enhance the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Anacardic acid diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites such as the phenolic hydroxyl group and the alkenyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize anacardic acid diene.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of anacardic acid, and various substituted phenolic compounds .
Scientific Research Applications
Anacardic acid diene has a wide range of scientific research applications:
Mechanism of Action
Anacardic acid diene exerts its effects by inhibiting the catalytic activity of matrix metalloproteinases (MMP-2 and MMP-9). The carboxylate group of anacardic acid chelates the catalytic zinc ion in the active site of these enzymes, thereby inhibiting their activity. This mechanism is crucial for its antibacterial and anti-inflammatory properties .
Comparison with Similar Compounds
Cardanol: A decarboxylated form of anacardic acid, used in the production of resins and coatings.
Cardol: Another phenolic lipid found in CNSL, known for its antioxidant properties.
2-Methyl Cardol: A derivative of cardol with similar biological activities.
Uniqueness: Anacardic acid diene is unique due to its polyunsaturated alkenyl side chain, which enhances its biological activity compared to its saturated counterparts. This structural feature makes it particularly effective against certain bacterial strains and in various industrial applications .
Properties
CAS No. |
103904-74-1 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7- |
InChI Key |
KAOMOVYHGLSFHQ-UTOQUPLUSA-N |
SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
25 - 26 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![N-cyclohexyl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B1649652.png)


![2-(4-Methoxyphenyl)-6-[(3-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1649657.png)
![1-(4-Ethylphenyl)-3-[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-yl]urea](/img/structure/B1649659.png)

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)

![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)
